molecular formula C12H13N3OS B15115194 2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B15115194
M. Wt: 247.32 g/mol
InChI Key: QSJRAJOJCXJEAU-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide is a chemical compound with a complex structure that includes a thiazole ring, a pyridine ring, and various methyl groups

Preparation Methods

The synthesis of 2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the pyridine ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and the conditions under which the compound is studied.

Comparison with Similar Compounds

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

    2,4-dimethyl-1,3-thiazole-5-carboxamide: Lacks the pyridine ring, which may result in different chemical properties and applications.

    N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide: Lacks the methyl groups on the thiazole ring, which may affect its reactivity and interactions.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS/c1-7-4-5-13-6-10(7)15-12(16)11-8(2)14-9(3)17-11/h4-6H,1-3H3,(H,15,16)

InChI Key

QSJRAJOJCXJEAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=C(N=C(S2)C)C

Origin of Product

United States

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